molecular formula C10H14N2O4 B14750933 L-Kynurenine hydrate

L-Kynurenine hydrate

Cat. No.: B14750933
M. Wt: 226.23 g/mol
InChI Key: XKSBCUFGNMIXPI-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Kynurenine hydrate is a central metabolite in the degradation of tryptophan through the kynurenine pathway. This compound plays a crucial role in various biological processes, including immune response modulation and neuroprotection. It is an intermediate in the production of several bioactive metabolites, such as kynurenic acid and quinolinic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Kynurenine hydrate can be synthesized through the enzymatic conversion of tryptophan by indoleamine 2,3-dioxygenase (IDO1) or tryptophan 2,3-dioxygenase (TDO2). The reaction involves the oxidation of tryptophan to N-formylkynurenine, which is then hydrolyzed to produce L-Kynurenine .

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation using genetically engineered strains that overexpress IDO1 or TDO2. The fermentation broth is then subjected to purification processes to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: L-Kynurenine hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Requires NADPH and oxygen as reagents.

    Reduction: Utilizes pyridoxal phosphate as a cofactor.

    Substitution: Involves hydrolysis under acidic conditions.

Major Products:

  • 3-Hydroxykynurenine
  • Kynurenic Acid
  • Anthranilic Acid

Properties

Molecular Formula

C10H14N2O4

Molecular Weight

226.23 g/mol

IUPAC Name

(2S)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;hydrate

InChI

InChI=1S/C10H12N2O3.H2O/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;/h1-4,8H,5,11-12H2,(H,14,15);1H2/t8-;/m0./s1

InChI Key

XKSBCUFGNMIXPI-QRPNPIFTSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)C[C@@H](C(=O)O)N)N.O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.